Methyl piperidine-1-carbodithioate
CAS No.: 698-17-9
Cat. No.: VC5544818
Molecular Formula: C7H13NS2
Molecular Weight: 175.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 698-17-9 |
|---|---|
| Molecular Formula | C7H13NS2 |
| Molecular Weight | 175.31 |
| IUPAC Name | methyl piperidine-1-carbodithioate |
| Standard InChI | InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 |
| Standard InChI Key | BXWXUCPVRKLZSJ-UHFFFAOYSA-N |
| SMILES | CSC(=S)N1CCCCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Methyl piperidine-1-carbodithioate belongs to the dithiocarbamate family, featuring a piperidine ring (a six-membered amine heterocycle) linked to a methyl ester of dithiocarbamic acid. The IUPAC name derives from its substituents: the piperidine ring at position 1, a carbodithioate group (), and a methyl ester () . Alternative synonyms include methyl N,N-pentamethylene dithiocarbamate and piperidin-1-dithiocarbonsäure-methylester, reflecting its structural diversity in chemical databases .
Table 1: Key Physicochemical Properties of Methyl Piperidine-1-Carbodithioate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.319 g/mol | |
| Boiling Point | 171–176 °C (6 Torr) | |
| Melting Point | 31–37 °C | |
| Density | Not reported |
X-ray crystallography of related dithiocarbamates, such as (7-chloro-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate, reveals a chair conformation for the piperidine ring and planar geometry for the dithiocarbamate group . The dihedral angle between the coumarin’s benzene and pyran rings in this analog is 3.5°, suggesting minimal steric hindrance in substituted derivatives .
Synthesis and Manufacturing
Conventional Synthetic Routes
Methyl piperidine-1-carbodithioate is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting piperidine with carbon disulfide () and methylating agents such as methyl iodide or dimethyl sulfate:
This one-step process is efficient but requires careful control of stoichiometry to avoid byproducts .
Advanced Methodologies
Recent patents describe innovative approaches using transfer hydrogenation for precursor synthesis. For example, US8697876B2 details the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde and a palladium catalyst under ambient pressure . This intermediate is subsequently treated with thionyl chloride and diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide, a precursor for dithiocarbamate derivatives .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | Piperidine + + | Moderate | Simplicity, low cost |
| Transfer Hydrogenation | Pd/C, formaldehyde, 70–95°C | High | Ambient pressure, scalability |
Grignard reagent-based methodologies, such as using isopropylmagnesium chloride/lithium chloride, enable coupling reactions at ambient temperatures, avoiding cryogenic conditions . This approach is critical for industrial-scale production, reducing energy consumption and equipment costs .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Dithiocarbamates exhibit broad bioactivity, including antimicrobial, anticancer, and anti-diabetic properties. Methyl piperidine-1-carbodithioate derivatives, such as coumarin-linked analogs, demonstrate DNA-binding and cleavage activities, making them candidates for anticancer therapy . For instance, (7-chloro-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate shows π–π stacking interactions with DNA base pairs, enhancing its intercalation potential .
Coordination Chemistry
The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals like copper, nickel, and palladium. These complexes find applications in catalysis and materials science. For example, palladium complexes derived from methyl piperidine-1-carbodithioate are employed in cross-coupling reactions for C–C bond formation .
Stability and Decomposition
Methyl piperidine-1-carbodithioate is sensitive to heat and moisture, decomposing into piperidine-1-carbodithioate salts and quinone derivatives under oxidative conditions . Studies on 4-hydroxybenzyl dithiocarbamates reveal that decomposition yields 3,3′,5,5′-tetra-t-butylstilbene-4,4′-quinone, highlighting the need for stabilized formulations in pharmaceutical applications .
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